molecular formula C6H9BrN2O B13314303 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B13314303
M. Wt: 205.05 g/mol
InChI Key: MKRLIRRADFFORF-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, with an ethan-1-ol substituent at the 5-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:

    Formation of 4-Bromo-1-methyl-1H-pyrazole: This can be achieved by reacting 4-bromo-1H-pyrazole with methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Ethan-1-ol Group: The next step involves the reaction of 4-bromo-1-methyl-1H-pyrazole with ethylene oxide or ethylene glycol under basic conditions to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetaldehyde or 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid.

    Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol.

    Substitution: 2-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol or 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

Scientific Research Applications

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety.

    Industry: The compound can be used in the synthesis of agrochemicals and other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and ethan-1-ol group can also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Lacks the ethan-1-ol group, making it less versatile in certain reactions.

    1-Methyl-1H-pyrazol-5-yl)ethan-1-ol: Lacks the bromine atom, which can affect its reactivity and biological activity.

    4-Bromo-1H-pyrazole: Lacks both the methyl and ethan-1-ol groups, making it less complex and potentially less active in certain applications.

Uniqueness

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the ethan-1-ol group enhances its solubility and reactivity.

Properties

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

IUPAC Name

2-(4-bromo-2-methylpyrazol-3-yl)ethanol

InChI

InChI=1S/C6H9BrN2O/c1-9-6(2-3-10)5(7)4-8-9/h4,10H,2-3H2,1H3

InChI Key

MKRLIRRADFFORF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)CCO

Origin of Product

United States

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